molecular formula C27H36O19 B162542 Rutin trihydrate CAS No. 250249-75-3

Rutin trihydrate

Cat. No.: B162542
CAS No.: 250249-75-3
M. Wt: 664.6 g/mol
InChI Key: NLLBWFFSGHKUSY-JPRRWYCFSA-N
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Mechanism of Action

Target of Action

Rutin trihydrate, a flavonoid, primarily targets Carbonyl reductase [NADPH] 1 and Aldo-keto reductase family 1 member C3 . These enzymes play a crucial role in the body’s metabolic processes. This compound also interacts with free radicals and various protein systems .

Mode of Action

This compound exhibits antioxidant, anti-inflammatory, anti-allergy, and antitumor activity . It interacts with its targets and free radicals to exhibit these effects. This compound is also an antagonist of calmodulin , which mediates the transfer of Ca2+ through cell membranes and initiates intracellular processes.

Biochemical Pathways

This compound affects the oxidative stress pathways . It addresses gut dysbiosis-generated reactive oxygen species (ROS) and its implications on neurodegeneration . This compound can efficiently scavenge free radicals and maintain redox homeostasis .

Pharmacokinetics

This compound is relatively poorly absorbed in the intestines. The microflora of the lower gut hydrolyze rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of rutin was investigated for peroral administration to rats and rabbits .

Result of Action

This compound has several molecular and cellular effects. It helps inhibit the production of inflammatory mediators and enzymes, thereby reducing inflammation in the body . This can help alleviate symptoms of inflammatory conditions such as arthritis and may also contribute to the prevention of chronic diseases . It also has demonstrated cardioprotective and neuroprotective effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the synthesis of this compound-conjugated zinc oxide nanoparticles (RTH-ZnO) was found to be more effective via the spray-drying method compared to the freeze-drying method . The synthesized RTH-ZnO was found to be structurally, electrochemically, and thermally stable .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rutin can be synthesized through various methods, including the extraction from plant sources and chemical synthesis. One common method involves the extraction from buckwheat or citrus fruits, followed by purification processes . Another method involves the chemical synthesis of rutin from quercetin and rutinose .

Industrial Production Methods: In industrial settings, rutin is often produced through the extraction from plant materials using solvents such as ethanol or methanol. The extracted rutin is then purified using techniques like crystallization or chromatography . Additionally, the complexation of rutin with chitooligosaccharide (COS) has been explored to improve its solubility and bioactivity .

Comparison with Similar Compounds

  • Quercetin
  • Hesperidin
  • Diosmin
  • Troxerutin

Rutin’s unique combination of antioxidant, anti-inflammatory, and vascular protective properties makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLBWFFSGHKUSY-JPRRWYCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179735
Record name Rutin trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250249-75-3, 207671-50-9
Record name Rutoside trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250249753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rutin trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quercetin-3-rutinoside hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Rutin trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUTOSIDE TRIHYDRATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Rutin Trihydrate?

A1: this compound is a naturally occurring flavonoid, a type of polyphenol, found in various plants like buckwheat, citrus fruits, and passionflower. It's often recognized for its vibrant yellow color and is being extensively studied for its potential health benefits.

Q2: What are the proposed mechanisms behind this compound's biological activities?

A: this compound is believed to exert its effects primarily through its antioxidant properties. It can scavenge free radicals [], potentially protecting cells from oxidative damage. Researchers are also investigating its potential anti-inflammatory [, , ], antidiabetic [, ], and neuroprotective [, ] effects.

Q3: How does this compound's structure contribute to its antioxidant activity?

A: The presence of multiple hydroxyl groups (-OH) in its structure allows this compound to donate electrons to free radicals, neutralizing them and interrupting the chain reaction of oxidative damage []. This ability to donate electrons is a key characteristic of many antioxidants.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C₂₇H₃₀O₁₆·3H₂O. Its molecular weight is 664.58 g/mol.

Q5: What spectroscopic techniques are commonly employed to characterize this compound?

A5: Several techniques are used, including:

  • UV-Vis Spectroscopy: this compound exhibits characteristic absorbance peaks in the UV-Vis region, which can be used for its identification and quantification [, ].
  • HPLC (High-Performance Liquid Chromatography): This technique is widely used to separate, identify, and quantify this compound in complex mixtures, such as plant extracts [, , , , , ].
  • NMR (Nuclear Magnetic Resonance) Spectroscopy: This technique provides detailed information about the structure and conformation of this compound [].
  • FTIR (Fourier Transform Infrared) Spectroscopy: FTIR can be used to identify functional groups and study the interactions between this compound and other molecules [].

Q6: What are the challenges associated with the oral bioavailability of this compound, and are there any formulation strategies to overcome them?

A: this compound has limited water solubility, which can hinder its absorption in the body [, ]. This can be addressed through various formulation strategies like:

  • Nanoemulsions: These formulations encapsulate this compound in nano-sized droplets, improving its solubility and absorption [].
  • Liposomes: These spherical vesicles can encapsulate this compound, protecting it from degradation and facilitating its delivery to target tissues [].
  • Emulgels: These formulations combine the properties of emulsions and gels, offering enhanced drug loading and controlled release [].

Q7: Are there any reported cases of resistance or cross-resistance to this compound?

A7: While this compound is generally considered safe, research on its long-term use and potential for resistance is ongoing.

Q8: What preclinical models are used to study the biological activity of this compound?

A8: Researchers utilize various in vitro and in vivo models, including:

  • Cell-based Assays: These are used to investigate the effects of this compound on specific cell types, like kidney cells [] and neutrophils [].
  • Animal Models: Rodent models are often used to study the effects of this compound on various conditions, such as diabetes [] and cardiac toxicity [, ].
  • Zebrafish Larvae: This model is gaining popularity for investigating the impact of this compound on antioxidant enzymes [] and neurotoxicity [].

Q9: Are there any known drug interactions with this compound?

A: Research on potential drug interactions, particularly with medications metabolized by the liver, is ongoing [].

Q10: How is this compound quantified in various matrices?

A10: Analytical methods for quantification commonly involve:

  • HPLC (High-Performance Liquid Chromatography): This is the most widely used technique, often coupled with UV or diode-array detectors, for precise quantification in complex samples [, , , ].
  • Spectrophotometry: This method is simpler and more cost-effective but may be less specific than HPLC [, ].

Q11: Are there validated analytical methods for this compound analysis?

A: Yes, researchers have developed and validated various HPLC and spectrophotometric methods for this compound analysis [, , ]. Validation ensures the accuracy, precision, and reliability of the analytical data.

Q12: What are the environmental implications of this compound use and disposal?

A: Research on the environmental fate and potential impact of this compound is limited. Investigating its biodegradability and ecotoxicological effects is crucial for responsible use and disposal [].

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